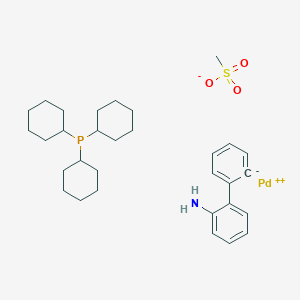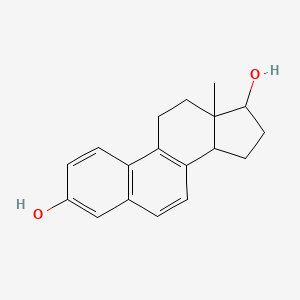
2-Acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine is a mercapturic acid derivative formed as a metabolite of 1,3-butadiene, a known environmental pollutant and industrial chemical. This compound is often used as a biomarker to assess exposure to 1,3-butadiene, which is a carcinogenic substance found in tobacco smoke, factory fumes, and exhaust emissions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine typically involves the reaction of L-cysteine with 1,3-butadiene oxide, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic attack of the thiol group on the epoxide ring of 1,3-butadiene oxide .
Industrial Production Methods
Industrial production methods for N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine are not well-documented, as the compound is primarily used in research settings rather than large-scale industrial applications. the synthesis generally follows similar principles to laboratory-scale methods, with optimizations for yield and purity.
化学反应分析
Types of Reactions
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Acylation reactions typically use acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine is widely used in scientific research as a biomarker for exposure to 1,3-butadiene. Its applications include:
Chemistry: Used in studies to understand the metabolic pathways of 1,3-butadiene.
Biology: Employed in toxicological studies to assess the impact of 1,3-butadiene exposure on biological systems.
Medicine: Utilized in clinical studies to monitor exposure to environmental pollutants.
Industry: Applied in occupational health studies to evaluate worker exposure to 1,3-butadiene.
作用机制
The mechanism of action of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine involves its formation as a detoxification product of 1,3-butadiene. The compound is formed through the conjugation of 1,3-butadiene metabolites with glutathione, followed by further processing to yield the mercapturic acid derivative. This process helps to neutralize the toxic effects of 1,3-butadiene and facilitate its excretion from the body .
相似化合物的比较
Similar Compounds
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine: Another mercapturic acid derivative used as a biomarker for exposure to ethylene oxide.
N-Acetyl-S-(2-cyanoethyl)-L-cysteine: Used to assess exposure to acrylonitrile.
Uniqueness
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine is unique in its specific application as a biomarker for 1,3-butadiene exposure. Its structure, which includes both acetyl and dihydroxybutyl groups, allows for specific detection and quantification in biological samples, making it a valuable tool in environmental and occupational health studies .
属性
分子式 |
C9H17NO5S |
|---|---|
分子量 |
251.30 g/mol |
IUPAC 名称 |
2-acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic acid |
InChI |
InChI=1S/C9H17NO5S/c1-6(12)10-8(9(14)15)5-16-3-2-7(13)4-11/h7-8,11,13H,2-5H2,1H3,(H,10,12)(H,14,15) |
InChI 键 |
VGJNEDFZFZCLSX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(CSCCC(CO)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[3-[[2-(2-Hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol](/img/structure/B12324552.png)

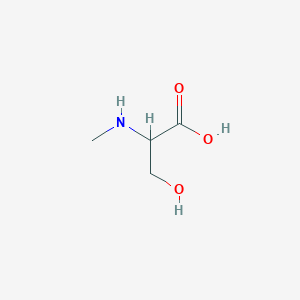

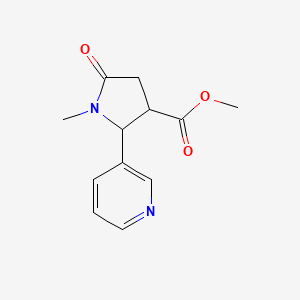
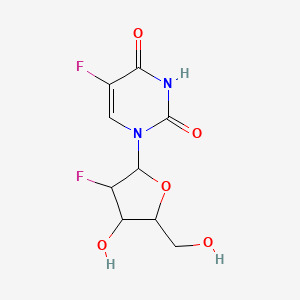
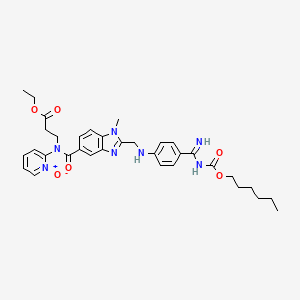
![carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine](/img/structure/B12324595.png)
![33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B12324609.png)

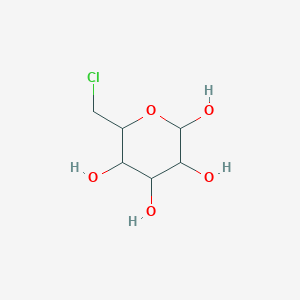
![[2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride](/img/structure/B12324628.png)
